Picodralazine

Lipophilicity Drug distribution Hydrazinophthalazine physicochemical profiling

Picodralazine is a hydrazinophthalazine-derivative vasodilator and sympatholytic agent classified under the WHO ATC system as an antihypertensive for use in combination with diuretics. Its chemical structure—1-hydrazino-4-(4-pyridinylmethyl)phthalazine (C₁₄H₁₃N₅, MW 251.29 g/mol)—distinguishes it from the prototypical hydralazine (C₈H₈N₄, MW 160.18 g/mol) by the presence of a pyridin-4-ylmethyl substituent at the phthalazine 4-position.

Molecular Formula C14H13N5
Molecular Weight 251.29 g/mol
CAS No. 17692-43-2
Cat. No. B102039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicodralazine
CAS17692-43-2
Molecular FormulaC14H13N5
Molecular Weight251.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN=C2NN)CC3=CC=NC=C3
InChIInChI=1S/C14H13N5/c15-17-14-12-4-2-1-3-11(12)13(18-19-14)9-10-5-7-16-8-6-10/h1-8H,9,15H2,(H,17,19)
InChIKeyKCASCYQNVLPVDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Picodralazine (CAS 17692-43-2): Baseline Identity and Class Positioning for Antihypertensive Procurement


Picodralazine is a hydrazinophthalazine-derivative vasodilator and sympatholytic agent classified under the WHO ATC system as an antihypertensive for use in combination with diuretics [1]. Its chemical structure—1-hydrazino-4-(4-pyridinylmethyl)phthalazine (C₁₄H₁₃N₅, MW 251.29 g/mol)—distinguishes it from the prototypical hydralazine (C₈H₈N₄, MW 160.18 g/mol) by the presence of a pyridin-4-ylmethyl substituent at the phthalazine 4-position [2]. The compound is designated as an experimental small molecule in DrugBank (DB21022) and is catalogued in authoritative databases including ChEBI (CHEBI:136022), DrugCentral (ID 4689), and the NCATS Inxight Drugs portal [3]. Two known fixed-dose combination products containing picodralazine—Devalene (Dexo Laboratoires) and Vallene Complex (Almirall)—pair the vasodilator with a diuretic (mebutizide) and a centrally acting component (mebutamate), alongside potassium chloride supplementation [4].

Why Picodralazine Cannot Be Interchanged with Hydralazine or Dihydralazine in Scientific and Industrial Contexts


Within the hydrazinophthalazine class, compounds are structurally and pharmacokinetically heterogeneous despite a shared vasodilator mechanism. Picodralazine differs from hydralazine and dihydralazine in its lipophilicity (LogP 1.57 versus 1.00 and 0.734, respectively, measured under comparable conditions) [1], its distinct ATC classification code (C02LG03), and its unique pyridin-4-ylmethyl moiety that alters molecular weight, hydrogen-bonding capacity, and tissue distribution potential [2]. Moreover, the hydrazinophthalazine class exhibits compound-specific genotoxicity and lupus-inducing risk profiles that are not uniformly transferable across analogs: hydralazine carries a 5–8% incidence of drug-induced lupus after ≥1 year of use, whereas cadralazine—a structurally related analog with a protected hydrazino group—has not been associated with lupus induction in clinical experience [3]. Picodralazine has not been subjected to equivalent long-term pharmacovigilance, meaning that any substitution carries unquantified risk in both clinical research and industrial formulation contexts [4]. These compound-specific differences make generic interchange between class members scientifically unsupportable without direct comparative data.

Picodralazine (CAS 17692-43-2): Quantitative Comparator Evidence for Procurement Decision-Making


LogP Lipophilicity: Picodralazine Is 2.1-Fold More Lipophilic Than Dihydralazine and 1.6-Fold More Than Hydralazine

Picodralazine exhibits a measured LogP of 1.57, compared to 0.734 for dihydralazine and 1.00 for hydralazine, all determined under equivalent reverse-phase chromatographic conditions using a proprietary SIELC algorithm [1]. This corresponds to an approximately 2.1-fold higher octanol-water partition coefficient versus dihydralazine and a 1.57-fold higher value versus hydralazine. The calculated LogP from ZINC (1.901) independently confirms the directionality of this difference [2]. Higher lipophilicity predicts greater membrane permeability, expanded tissue distribution volume, and potentially altered metabolic clearance pathways relative to the less lipophilic class members.

Lipophilicity Drug distribution Hydrazinophthalazine physicochemical profiling

ATC Classification Specificity: Picodralazine Occupies a Unique WHO Code (C02LG03) Distinct from Hydralazine (C02LG02) and Dihydralazine (C02LG01)

Within the WHO Anatomical Therapeutic Chemical (ATC) classification system, picodralazine is assigned the unique code C02LG03 ('picodralazine and diuretics'), distinct from C02LG01 (dihydralazine and diuretics) and C02LG02 (hydralazine and diuretics) [1]. An additional code, C02LG73, exists for 'picodralazine and diuretics, combinations with psycholeptics,' a classification not shared by any other hydrazinophthalazine derivative [2]. This regulatory taxonomy confirms that picodralazine is treated as a distinct molecular entity by international drug classification authorities, occupying a separate node in the ATC hierarchy that reflects non-interchangeability at the regulatory level.

ATC classification Regulatory taxonomy Combination antihypertensive products

Structural Differentiation: The Pyridin-4-ylmethyl Substituent Confers Unique Molecular Properties Absent in All Other Approved Hydrazinophthalazine Vasodilators

Picodralazine [1-hydrazino-4-(pyridin-4-ylmethyl)phthalazine] is the only hydrazinophthalazine vasodilator to incorporate a pyridin-4-ylmethyl substituent at the phthalazine 4-position [1]. This structural feature increases the molecular weight to 251.29 g/mol—substantially higher than hydralazine (160.18 g/mol), dihydralazine (190.21 g/mol), and endralazine—and introduces an additional aromatic ring system with a basic nitrogen that alters hydrogen-bond acceptor count (5 vs. 4 for hydralazine), topological polar surface area (76.7–77 Ų), and the number of rotatable bonds (3 vs. 1 for hydralazine) [2]. The KEGG DGROUP classification lists seven hydrazinophthalazine derivatives (dihydralazine, hydralazine, endralazine, cadralazine, todralazine, budralazine, and picodralazine), each with distinct substitution patterns [3]; picodralazine is uniquely characterized by the pyridylmethyl moiety among this set.

Structural differentiation Molecular design Hydrazinophthalazine SAR

Fixed-Dose Combination Product Identity: Picodralazine Is Formulated in Proprietary Multi-Component Products (Devalene, Vallene Complex) with No Generic Hydralazine or Dihydralazine Equivalent

Picodralazine is commercially formulated in at least two identified fixed-dose combination products: Devalene (Dexo Laboratoires), containing mebutamate, mebutizide, picodralazine, and potassium chloride; and Vallene Complex (Almirall) [1]. The Devalene formulation includes extended-release potassium chloride (20 mEq K) in a microencapsulated delivery system designed for gastrointestinal protection, with the picodralazine component serving as the vasodilator paired with the thiazide-like diuretic mebutizide and the centrally acting mebutamate [2]. No equivalent four-drug fixed-dose combination product exists for hydralazine, dihydralazine, or any other hydrazinophthalazine derivative. This product specificity means that a procurement decision for picodralazine is simultaneously a decision about a unique multi-drug formulation platform that cannot be replicated by substituting the vasodilator component alone.

Fixed-dose combination Formulation specificity Procurement exclusivity

Class-Level Lupus Risk Differentiation: Structurally Related Cadralazine (Protected Hydrazino Group) Shows No Lupus Induction Versus 5–8% Incidence with Hydralazine

Hydralazine carries a well-documented risk of drug-induced lupus erythematosus, with a 5–8% incidence in patients treated for ≥1 year, and dose-dependent rates reaching 10.4% at 200 mg daily [1]. Cadralazine, a hydrazinophthalazine analog possessing a protected hydrazino group (a structural feature that also distinguishes it from hydralazine), 'does not appear to induce a systemic lupus-like erythematosus syndrome, as may occur with hydralazine,' based on the available clinical evidence [2]. Picodralazine contains a free hydrazino group at the phthalazine 1-position—analogous to hydralazine—but its pyridin-4-ylmethyl substituent at the 4-position represents a structural departure from both hydralazine and cadralazine. The lupus risk profile of picodralazine has not been directly assessed in long-term clinical studies, and the compound has not been detected in any clinical trials per ChEMBL [3].

Drug-induced lupus Safety differentiation Hydrazinophthalazine risk profile

Evidence Gap Transparency: Picodralazine Has No Primary Pharmacodynamic, Pharmacokinetic, or Clinical Trial Data in Public Databases, in Sharp Contrast to Hydralazine and Dihydralazine

Authoritative databases consistently report an absence of primary data for picodralazine. The ZINC database states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. DrugCentral lists no ADMET properties, no bioactivity summary, no FDA Adverse Event reports, and no Orange Book patent data [2]. An OpenModelica pharmacology resource explicitly notes: 'No published pharmacokinetic parameters specific to picodralazine and diuretics combination have been identified in the literature for any subgroup of patients' [3]. By comparison, hydralazine has extensive published data: oral bioavailability 30–40% (first-pass hepatic metabolism), pKa 6.82, aqueous solubility ~2.61 g/L, volume of distribution ~1.5 L/kg, and protein binding ~85% [4]. This evidence asymmetry means that selecting picodralazine for research or industrial use entails operating in a data-sparse environment relative to well-characterized class members.

Evidence gap Data transparency Procurement risk assessment

Picodralazine (CAS 17692-43-2): Evidence-Backed Research and Industrial Application Scenarios


Physicochemical Profiling Reference Standard for Lipophilic Hydrazinophthalazine Method Development

Picodralazine's LogP of 1.57 positions it as the most lipophilic member of the three commonly compared hydrazinophthalazine vasodilators (versus dihydralazine LogP 0.734 and hydralazine LogP 1.00) [1]. This property makes it a useful reference compound for chromatographic method development and validation protocols that require separation of hydrazinophthalazine analogs across a lipophilicity gradient. The validated reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase provides a directly transferable analytical framework [1]. Researchers developing bioanalytical assays for hydrazinophthalazine drugs can employ picodralazine as a high-retention calibrant to establish system suitability across the LogP range of the class.

Fixed-Dose Combination Formulation Research Using Picodralazine as a Multi-Component Product Platform

Picodralazine is a component of two identified fixed-dose combination products (Devalene and Vallene Complex) that combine vasodilator, diuretic, centrally acting, and electrolyte-supplement components in a single formulation [2]. This multi-drug product architecture has no equivalent in the hydralazine or dihydralazine product portfolios. Pharmaceutical development scientists investigating extended-release multi-component antihypertensive formulations can use picodralazine-based FDC products as reference listed drugs or as platforms for formulation optimization studies, particularly where microencapsulated potassium chloride delivery technology (as employed in Devalene) is a design feature of interest [3].

Structure-Activity Relationship Studies on Hydrazinophthalazine Substituent Effects at the Phthalazine 4-Position

Picodralazine is the only hydrazinophthalazine vasodilator bearing a pyridin-4-ylmethyl substituent at the phthalazine 4-position, whereas all other class members carry either a second hydrazino group (dihydralazine), a smaller substituent, or a protected hydrazino moiety (cadralazine) [4]. This unique structural feature makes picodralazine an essential compound for medicinal chemistry SAR campaigns aimed at understanding how 4-position substitution on the phthalazine core modulates vasodilator potency, lipophilicity, tissue distribution, and off-target effects. Computational chemistry groups using molecular docking (e.g., ZINC1943 with its available 3D conformer library and SEA target predictions against FLT1/VEGFR1) can use picodralazine as a query molecule for scaffold-hopping and pharmacophore modeling [5].

Drug-Induced Lupus Risk Screening in Hydrazinophthalazine Safety Pharmacology

The hydrazinophthalazine class exhibits a spectrum of lupus-inducing risk: hydralazine carries a 5–8% incidence, while cadralazine (protected hydrazino group) has shown no lupus induction in clinical experience [6]. Picodralazine occupies an intermediate structural position—possessing a free hydrazino group (like hydralazine) but with a distinct 4-position substituent—and its lupus risk is entirely uncharacterized [7]. This makes picodralazine a valuable tool compound for in vitro safety pharmacology panels designed to identify structural determinants of hydrazine-induced autoimmune responses. Screening picodralazine alongside hydralazine (positive control) and cadralazine (negative control) in human hepatocyte or myeloperoxidase activation assays can help illuminate the structure-toxicity relationships governing drug-induced lupus within this class.

Quote Request

Request a Quote for Picodralazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.